molecular formula C12H17Cl B016826 1-Chloro-6-phenylhexane CAS No. 56644-06-5

1-Chloro-6-phenylhexane

Cat. No.: B016826
CAS No.: 56644-06-5
M. Wt: 196.71 g/mol
InChI Key: RCVNHNOEUMFFDY-UHFFFAOYSA-N
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Description

1-Chloro-6-phenylhexane is an organic compound with the chemical formula C₁₂H₁₇Cl. It is a colorless liquid with an odor similar to alkanes. This compound is relatively stable and is not easily decomposed under light. It has low solubility in water but is soluble in non-polar solvents such as ethers and alkanes .

Preparation Methods

1-Chloro-6-phenylhexane can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with hexane. Initially, a reagent such as benzyl sodium chloride or benzyl lithium chloride is used to introduce a benzyl group into a hexane molecule. Subsequently, a chlorine atom is introduced into the molecule through a chlorination reaction, resulting in the formation of this compound .

Another method involves the use of 6-phenyl-1-hexanol as a starting material. This compound is reacted with thionyl chloride in chloroform under heating conditions to yield this compound .

Chemical Reactions Analysis

1-Chloro-6-phenylhexane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: It can be reduced to form hydrocarbons by removing the chlorine atom.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .

Scientific Research Applications

1-Chloro-6-phenylhexane is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Chloro-6-phenylhexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new compounds. In oxidation reactions, it undergoes changes in its oxidation state, resulting in the formation of alcohols or ketones. The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-Chloro-6-phenylhexane can be compared with other similar compounds such as:

    1-Bromo-6-phenylhexane: Similar to this compound, but with a bromine atom instead of chlorine. It undergoes similar reactions but with different reactivity due to the nature of the halogen atom.

    1-Iodo-6-phenylhexane: Contains an iodine atom instead of chlorine. It is more reactive in substitution reactions compared to this compound.

    6-Phenylhexanol: An alcohol derivative of this compound.

This compound is unique due to its specific reactivity and stability, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

6-chlorohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNHNOEUMFFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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